molecular formula C11H10BrNO B050187 4-(ブロモメチル)-3-メチル-5-フェニルイソキサゾール CAS No. 113841-59-1

4-(ブロモメチル)-3-メチル-5-フェニルイソキサゾール

カタログ番号: B050187
CAS番号: 113841-59-1
分子量: 252.11 g/mol
InChIキー: KCGVZUOBUPWFJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピリジニウムジクロメートは、一般にt-PDCとして知られており、化学式[C₅H₅NH]₂[Cr₂O₇]のジクロメートのピリジニウム塩です。これは、非吸湿性で多くの有機溶媒に可溶なオレンジ色の結晶性固体です。 ピリジニウムジクロメートは、特にアルコールをアルデヒドおよびケトンに酸化するために、有機化学において酸化剤として広く使用されています .

科学的研究の応用

Biological Activities

Antioxidant Properties
Research indicates that derivatives of isoxazole compounds exhibit notable antioxidant properties. For instance, certain substituted isoxazoles have been tested in models such as Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant activity compared to traditional antioxidants like quercetin . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity
Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds similar to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole have shown promise as inhibitors of specific kinases involved in cancer progression. In one study, a related compound exhibited >200-fold selectivity over other kinases, indicating its potential as a targeted cancer therapy . The development of isoxazole-based kinase inhibitors has been linked to enhanced efficacy in chemotherapy regimens.

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of isoxazole derivatives. A study focusing on aminothiazoles demonstrated their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative conditions . This opens avenues for further exploration of isoxazoles in treating neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A comprehensive study evaluated the antioxidant capacity of various isoxazole derivatives, including those related to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. The results indicated that specific substitutions on the isoxazole ring significantly enhanced antioxidant activity, with some derivatives outperforming established antioxidants .

Case Study 2: Cancer Therapeutics

In preclinical trials, a derivative of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole was tested for its ability to inhibit ATR kinase. The findings revealed potent inhibition at nanomolar concentrations, leading to increased sensitivity of cancer cells to DNA-damaging agents . This case underscores the therapeutic potential of isoxazoles in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Selectivity
AntioxidantIsoxazole Derivative A15Compared to Quercetin
ATR Kinase InhibitionIsoxazole Derivative B0.5>200-fold over P450s
NeuroprotectiveIsoxazole Derivative C0.94Effective in vivo

準備方法

合成経路と反応条件

ピリジニウムジクロメートは、水中の三酸化クロム溶液にピリジンを加えることによって合成できます。反応は以下のとおりです。

2 C5H5N+CrO3+H2O[C5H5NH]2[Cr2O7]\text{2 C}5\text{H}_5\text{N} + \text{CrO}_3 + \text{H}_2\text{O} \rightarrow \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} 2 C5​H5​N+CrO3​+H2​O→[C5​H5​NH]2​[Cr2​O7​]

工業的製造方法

工業的な設定では、ピリジニウムジクロメートは同様の方法で、ただしより大規模に生産されます。反応条件は、製品の高収率と純度を確保するために慎重に制御されます。 この化合物は次に結晶化され、乾燥されてさまざまな用途で使用されます {_svg_2}.

化学反応の分析

反応の種類

ピリジニウムジクロメートは、主に酸化剤として使用されます。それは酸化反応を起こし、第一級アルコールをアルデヒドに、第二級アルコールをケトンに変換します。 この化合物は、ピリジニウムクロロクロメートよりも酸性度が低いため、酸に敏感な基質の酸化に適しています .

一般的な試薬と条件

ピリジニウムジクロメートを使用した酸化反応は、通常、室温でジクロロメタン中で行われます。 この試薬は、さまざまな官能基と互換性があり、分子の他の部分を影響を与えることなく選択的酸化を可能にします .

生成される主要な生成物

ピリジニウムジクロメートとの酸化反応から生成される主要な生成物は、アルデヒドとケトンです。 たとえば、エタノールの酸化はアセトアルデヒドを生成し、イソプロパノールの酸化はアセトンを生成します .

科学研究への応用

ピリジニウムジクロメートは、科学研究で幅広い用途があります。

作用機序

ピリジニウムジクロメートがその酸化効果を発揮する機序には、ジクロメートイオンから基質への酸素原子の移動が含まれます。反応は、クロメートエステル中間体の形成を含む一連のステップを経て進行し、続いて炭素-水素結合の開裂と炭素-酸素二重結合の形成が続きます。全体的な反応は、以下のように表すことができます。

RCH2OH+[C5H5NH]2[Cr2O7]RCHO+[C5H5NH]2[Cr2O6]+H2O\text{RCH}2\text{OH} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} \rightarrow \text{RCHO} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_6\text{]} + \text{H}_2\text{O} RCH2​OH+[C5​H5​NH]2​[Cr2​O7​]→RCHO+[C5​H5​NH]2​[Cr2​O6​]+H2​O

類似の化合物との比較

ピリジニウムジクロメートは、しばしばピリジニウムクロロクロメート(PCC)と比較されます。これは、もう1つのクロムベースの酸化剤です。両方の化合物は、類似の特性を共有しており、アルコールをアルデヒドとケトンに酸化するために使用されます。 ピリジニウムジクロメートは、ピリジニウムクロロクロメートよりも酸性度が低いため、酸に敏感な基質の酸化に適しています {_svg_8} .

類似の化合物

類似化合物との比較

Pyridinium dichromate is often compared with pyridinium chlorochromate (PCC), another chromium-based oxidizing agent. Both compounds share similar properties and are used for the oxidation of alcohols to aldehydes and ketones. pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .

Similar Compounds

生物活性

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the bromomethyl group enhances its reactivity, allowing for various biological interactions. The molecular formula is C11H10BrN2O, with a molecular weight of approximately 272.11 g/mol.

Biological Activity Overview

Research indicates that 4-(Bromomethyl)-3-methyl-5-phenylisoxazole exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in animal models.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole is crucial for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Bromomethyl GroupEnhances lipophilicity and cellular uptake
Methyl Substitution at C3Increases potency against certain pathogens
Phenyl Group at C5Contributes to anticancer activity

Research has demonstrated that modifications to the isoxazole ring can significantly influence the compound's efficacy and selectivity against specific biological targets.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
  • Anticancer Studies : In a study involving breast cancer cell lines (MCF-7), treatment with 4-(Bromomethyl)-3-methyl-5-phenylisoxazole resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure . This highlights its potential as an anticancer agent.
  • Anti-inflammatory Effects : An animal model of inflammation demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups .

The precise mechanisms through which 4-(Bromomethyl)-3-methyl-5-phenylisoxazole exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

特性

IUPAC Name

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGVZUOBUPWFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380150
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113841-59-1
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Reactant of Route 3
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-3-methyl-5-phenylisoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。